molecular formula C7H11NOS B2605530 2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol CAS No. 1250736-57-2

2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol

Cat. No.: B2605530
CAS No.: 1250736-57-2
M. Wt: 157.23
InChI Key: BLVLSVVPRJHGQW-UHFFFAOYSA-N
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Description

2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H11NOS. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is of interest due to its unique chemical structure, which combines an amino group, a hydroxyl group, and a thiophene ring. These functional groups make it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol typically involves the reaction of 5-methylthiophene-2-carbaldehyde with an appropriate amine and reducing agent. One common method is the reductive amination of 5-methylthiophene-2-carbaldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and energy consumption while maximizing product purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

    Oxidation: The major product is 2-amino-2-(5-methylthiophen-2-yl)acetaldehyde.

    Reduction: The major product is 2-amino-2-(5-methylthiophen-2-yl)ethanamine.

    Substitution: Depending on the electrophile, various substituted thiophene derivatives can be formed.

Scientific Research Applications

2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(5-trifluoromethylthiophen-2-yl)ethan-1-ol
  • 2-Acetyl-5-methylthiophene
  • 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol

Uniqueness

2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups on the same carbon atom, which provides distinct reactivity and interaction profiles compared to similar compounds. The methyl group on the thiophene ring also influences its chemical behavior and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-2-(5-methylthiophen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-5-2-3-7(10-5)6(8)4-9/h2-3,6,9H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVLSVVPRJHGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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